molecular formula C16H18N2O3S B6416023 MFCD18323861 CAS No. 1261951-33-0

MFCD18323861

Cat. No.: B6416023
CAS No.: 1261951-33-0
M. Wt: 318.4 g/mol
InChI Key: BNZVYQWWHSTXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Such compounds often exhibit modular structures with substituents that influence solubility, bioavailability, and reactivity .

Properties

IUPAC Name

6-(4-piperidin-1-ylsulfonylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c19-14-6-9-16(17-12-14)13-4-7-15(8-5-13)22(20,21)18-10-2-1-3-11-18/h4-9,12,19H,1-3,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZVYQWWHSTXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692803
Record name 6-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261951-33-0
Record name 6-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18323861 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:

    Initial Reactant Preparation: The starting materials are prepared under controlled conditions to ensure purity and reactivity.

    Reaction Steps: The compound is synthesized through a series of chemical reactions, including condensation, cyclization, and functional group modifications. Each step requires precise temperature control, pH adjustments, and the use of catalysts to facilitate the reactions.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity level.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:

    Bulk Reactant Handling: Large quantities of reactants are handled using automated systems to ensure consistency and safety.

    Continuous Reaction Monitoring: The reactions are monitored continuously to maintain optimal conditions and prevent deviations.

    Efficient Purification: Industrial purification methods, such as large-scale chromatography and distillation, are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

MFCD18323861 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel and are conducted under inert atmospheres to prevent unwanted reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidation may yield carboxylic acids or ketones.

    Reduction: Reduction can produce alcohols or amines.

    Substitution: Substitution reactions can result in the formation of new functionalized compounds with varied properties.

Scientific Research Applications

MFCD18323861 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of MFCD18323861 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes, affecting metabolic pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, triggering signaling cascades that lead to physiological responses.

    Modulating Gene Expression: It can influence gene expression by interacting with transcription factors or epigenetic regulators.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares hypothetical properties of MFCD18323861 with structurally and functionally related compounds from the evidence. Key parameters include molecular weight, solubility, synthetic accessibility, and bioactivity.

Table 1: Structural and Physicochemical Comparison

Parameter This compound (Hypothetical) CAS 428854-24-4 CAS 1046861-20-4 CAS 918538-05-3
Molecular Formula C₁₇H₁₅FN₈ (inferred) C₁₇H₁₅FN₈ C₆H₅BBrClO₂ C₆H₃Cl₂N₃
Molecular Weight ~350 g/mol 350.35 g/mol 235.27 g/mol 188.01 g/mol
Solubility (mg/mL) Moderate (~0.24) 0.24 (ESOL) 0.24 (ESOL) 0.687 (ESOL)
Log Po/w ~2.15 (XLOGP3) 2.15 (XLOGP3) 2.15 (XLOGP3) -2.47 (ESOL)
Synthetic Accessibility Moderate (Score ~2.1) 2.07 2.07 2.07
Bioactivity High GI absorption High GI absorption High GI absorption Moderate BBB permeability

Key Findings:

Structural Complexity :

  • CAS 428854-24-4 (C₁₇H₁₅FN₈) shares a pyrazolo-pyridine core with fluorobenzyl substituents, a feature common in kinase inhibitors . In contrast, CAS 1046861-20-4 (C₆H₅BBrClO₂) is a boronic acid derivative with halogen substituents, often used in Suzuki-Miyaura cross-coupling reactions .
  • CAS 918538-05-3 (C₆H₃Cl₂N₃) is a simpler chlorinated heterocycle with lower molecular weight, favoring membrane permeability but reduced target specificity .

Solubility and Lipophilicity :

  • Fluorinated compounds (e.g., CAS 428854-24-4) exhibit moderate solubility (0.24 mg/mL) and optimal Log Po/w values (~2.15), balancing bioavailability and metabolic stability .
  • Boronic acids (e.g., CAS 1046861-20-4) show similar solubility but higher polarity (TPSA = 40.46 Ų), limiting blood-brain barrier penetration .

Synthetic Accessibility :

  • Compounds with scores ≤3.0 (e.g., CAS 428854-24-4, Score 2.07) are synthetically feasible, requiring 2–5 steps for functionalization . Halogenated derivatives (e.g., CAS 918538-05-3) are more accessible due to commercial availability of precursors .

Bioactivity and Safety :

  • Pyrazolo-pyridines (CAS 428854-24-4) lack CYP inhibition, reducing drug-drug interaction risks . In contrast, chlorinated compounds (CAS 918538-05-3) carry warnings for skin/eye irritation (H315, H319) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.